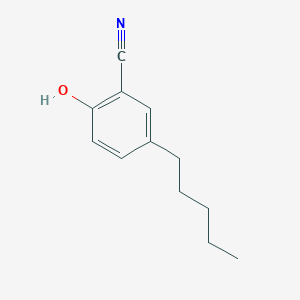

2-Hydroxy-5-pentylbenzonitrile

Description

2-Hydroxy-5-pentylbenzonitrile is an organic compound with the molecular formula C12H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxyl group at the second position and a pentyl group at the fifth position

Properties

CAS No. |

52899-65-7 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-hydroxy-5-pentylbenzonitrile |

InChI |

InChI=1S/C12H15NO/c1-2-3-4-5-10-6-7-12(14)11(8-10)9-13/h6-8,14H,2-5H2,1H3 |

InChI Key |

MJYBXQVLUPBGPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-pentylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-pentylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . This reaction typically requires an acid catalyst and is carried out under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-5-pentylbenzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-pentylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: 2-Hydroxy-5-pentylbenzoic acid or 2-Hydroxy-5-pentylbenzophenone.

Reduction: 2-Hydroxy-5-pentylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-pentylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-pentylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxybenzonitrile: Lacks the pentyl group, making it less hydrophobic.

2-Hydroxy-5-methoxybenzonitrile: Contains a methoxy group instead of a pentyl group, affecting its reactivity and solubility.

Uniqueness

2-Hydroxy-5-pentylbenzonitrile is unique due to the presence of both a hydroxyl group and a pentyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wider range of chemical reactions .

Biological Activity

Overview of 2-Hydroxy-5-pentylbenzonitrile

2-Hydroxy-5-pentylbenzonitrile is an organic compound that belongs to the class of substituted benzonitriles. Its structure features a hydroxyl group (-OH) and a pentyl chain attached to a benzene ring, which may influence its biological activity. Compounds in this category often exhibit various biological properties due to their ability to interact with biological systems.

Antioxidant Properties

Compounds with hydroxyl groups are often associated with antioxidant activities. The presence of the hydroxyl group in 2-Hydroxy-5-pentylbenzonitrile suggests potential antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals. Research has shown that phenolic compounds can significantly reduce oxidative damage in cellular models.

Antimicrobial Activity

Benzonitrile derivatives have been investigated for their antimicrobial properties. The structural features of 2-Hydroxy-5-pentylbenzonitrile may contribute to its effectiveness against various pathogens. Studies on similar compounds have indicated that modifications in the alkyl chain length and functional groups can enhance antimicrobial efficacy.

Antiproliferative Effects

There is growing interest in the antiproliferative effects of benzonitrile derivatives on cancer cell lines. Compounds with similar structures have been shown to inhibit the growth of various cancer cells, suggesting that 2-Hydroxy-5-pentylbenzonitrile could possess similar properties. Research typically focuses on its effects on cell cycle regulation and apoptosis induction.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Disruption of microbial cell membranes | |

| Antiproliferative | Induction of apoptosis in cancer cells |

Research Insights

- Antioxidant Studies : A study investigating phenolic compounds showed that those with hydroxyl substitutions had significantly higher antioxidant activity compared to their non-hydroxylated counterparts, highlighting the importance of functional groups in determining biological activity.

- Antimicrobial Testing : In vitro assays demonstrated that compounds similar to 2-Hydroxy-5-pentylbenzonitrile exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

- Cancer Research : Recent studies have explored the effects of various benzonitrile derivatives on human cancer cell lines, indicating that these compounds can induce cell cycle arrest and apoptosis, providing a foundation for further exploration of 2-Hydroxy-5-pentylbenzonitrile's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.